α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3
Description
α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 is a deuterated organic compound with the molecular formula C₁₄H₁₄D₃NO₄ and a molecular weight of 266.31 g/mol . It features a 3,4,5-trimethoxybenzylidene core substituted with a methoxypropylnitrile group, where three hydrogen atoms are replaced by deuterium.
Properties
CAS No. |
1246833-90-8 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
266.311 |
IUPAC Name |
(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C14H17NO4/c1-16-9-11(8-15)5-10-6-12(17-2)14(19-4)13(7-10)18-3/h5-7H,9H2,1-4H3/b11-5+/i4D3 |
InChI Key |
RMKSZKNEPFLURM-VVJDSYHOSA-N |
SMILES |
COCC(=CC1=CC(=C(C(=C1)OC)OC)OC)C#N |
Synonyms |
3,4,5-Trimethoxy-α-(methoxymethyl)cinnamonitrile-d3; 2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)-2-propenenitrile-d3; |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Trideuteriomethoxy)-3,5-dimethoxybenzaldehyde
This step introduces deuterium at the 4-methoxy position of the aromatic ring.
Reaction Pathway
-
Starting Material : 3,4,5-Trihydroxybenzaldehyde (gallic aldehyde) or its protected derivatives.
-
Methylation :
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3,5-O-Methylation | CH₃I, K₂CO₃ | Acetone | 60°C | 6 h | 85% |
| 4-O-Trideuteriomethylation | CD₃I, K₂CO₃ | DMF | 80°C | 12 h | 70% |
Characterization Data :
Knoevenagel Condensation with β-Methoxypropionitrile
The deuterated aldehyde reacts with β-methoxypropionitrile to form the benzylidene product.
Reaction Mechanism
-
Base-Catalyzed Enolate Formation : Deprotonation of β-methoxypropionitrile generates a nucleophilic enolate.
-
Nucleophilic Attack : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.
-
Dehydration : Elimination of water yields the α,β-unsaturated nitrile.
Reaction Conditions :
| Component | Quantity | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 4-(Trideuteriomethoxy)-3,5-dimethoxybenzaldehyde | 1 eq | Piperidine (5 mol%) | Ethanol | Reflux (78°C) | 4 h | 88% |
| β-Methoxypropionitrile | 1.2 eq | – | – | – | – | – |
Workup :
-
Cool the reaction mixture to 0°C.
-
Filter the precipitate and wash with cold ethanol.
Characterization Data :
-
¹³C NMR (CDCl₃) : δ 159.9 (C=N), 113.8 (C≡N), 56.1 (OCD₃).
Alternative Synthetic Routes
Halogenation-Ammonolysis Sequence (Patent CN101987814A)
A patented method for non-deuterated analogs involves:
-
Halogenation of 3,4,5-trimethoxybenzoic acid to form acyl chloride.
-
Ammonolysis to produce 3,4,5-trimethoxybenzamide.
-
Hoffman Rearrangement to generate the amine intermediate.
-
Diazotization-Hydrolysis to yield 3,4,5-trimethoxyphenol, which is oxidized to the aldehyde.
Deuterium Incorporation : Replace CH₃OH with CD₃OD during methylation steps.
Epoxy Acid Decarboxylation (Patent EP0285890A2)
-
Epoxidation of α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile.
-
Decarboxylation to form the aldehyde intermediate.
Adaptation for Deuterium : Use CD₃I in methoxylation steps.
Critical Analysis of Methods
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 involves its interaction with specific molecular targets and pathways. The trimethoxybenzylidene group is known to interact with tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This interaction can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets, such as enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Structural Analogs with Trimethoxybenzylidene Moieties
Non-Deuterated Analog (TRC T795655)
- Molecular Formula: C₁₄H₁₇NO₄
- Molecular Weight : ~263.29 g/mol
- Key Differences : Lacks deuterium, resulting in a lower molecular weight. Used as a synthetic intermediate or reference material. The absence of deuterium makes it less suitable for precise quantification in mass spectrometry compared to the deuterated version .
3,4,5-Trimethoxy-d9-2'-Cyano-Dihydrocinnamaldehyde Dimethylacetal (PA STI 085200)
- Molecular Formula: C₁₅H₁₂D₉NO₅
- Molecular Weight : 304.39 g/mol
- Structural Comparison: Features a fully deuterated trimethoxybenzylidene group (d9) and an additional dimethylacetal moiety.
Thiazolidinone and Acetamide Derivatives ()
- Examples: Compounds 22–27 (e.g., N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxoacetamide) .
- Key Differences: Replace the nitrile group with thiazolidinone or acetamide functionalities. These compounds exhibit higher melting points (158–217°C vs.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 | 266.31 | Not Reported | Nitrile, Trimethoxybenzylidene |
| Non-Deuterated Analog (TRC T795655) | ~263.29 | Not Reported | Nitrile, Trimethoxybenzylidene |
| Thiazolo-Pyrimidinone Derivatives (7c) | 520.62 | 120–122 | Thiazolo-pyrimidinone, Thiophene |
| Dione Derivatives (10c) | 536.62 | 115–117 | Thiazolo-pyrimidine-dione |
- Melting Points: Derivatives with bulkier substituents (e.g., thiazolo-pyrimidinones in –4) exhibit lower melting points (115–122°C) compared to simpler thiazolidinones (158–217°C), likely due to differences in crystallinity and intermolecular interactions .
- Deuterium Effects: The deuterated compound’s higher molecular weight may influence solubility and stability, though direct data are unavailable.
Biological Activity
α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 is a synthetic organic compound characterized by its unique chemical structure, which includes a trimethoxybenzylidene group and a methoxypropylnitrile moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article explores the biological activity of this compound based on diverse scientific literature and research findings.
- Chemical Formula : C14H14D3NO4
- Molecular Weight : 266.31 g/mol
- CAS Number : 1246833-90-8
The biological activity of this compound is primarily attributed to its interaction with cellular components. Notably, it has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This mechanism can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapies .
Cytotoxic Activity
Research has demonstrated that compounds related to α-(3,4,5-trimethoxybenzylidene)-β-methoxypropylnitrile exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of substituted 3-(3,4,5-trimethoxybenzylidene) compounds using the National Cancer Institute's drug screening protocols. The findings indicated that these compounds could inhibit the proliferation of acute myeloid leukemia (AML) cells by targeting Nox4, a known contributor to oxidative stress in cancer cells .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activities of this compound and its analogs:
-
Anticancer Properties :
- A study on trimethoxybenzylidene-indolinones revealed that these compounds exhibited potent cytotoxicity against cancer cells through mechanisms involving tubulin inhibition and oxidative stress modulation .
- Another investigation highlighted the potential of this compound in inducing apoptosis in human cancer cell lines through mitochondrial pathways.
- Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d³ and related benzylidene derivatives?
- The compound is typically synthesized via Knoevenagel condensation between a β-methoxypropylnitrile precursor and 3,4,5-trimethoxybenzaldehyde, followed by deuterium incorporation. For example, analogous benzylidene-thiazolidinone derivatives were synthesized in 71–89% yields using similar condensation reactions under acidic or basic conditions . Deuterated analogs require controlled deuteration steps, such as H/D exchange in protic solvents or using deuterated reagents. Characterization relies on ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm isotopic purity .
Q. How is the structural integrity of α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d³ validated in synthetic workflows?
- Structural confirmation involves:
- NMR Spectroscopy : Identification of the benzylidene proton (δ ~8.5 ppm in ¹H NMR) and deuterium incorporation via signal absence in ¹H NMR .
- Elemental Analysis : Comparison of calculated vs. experimental C, H, N, and S percentages (e.g., deviations ≤0.3% indicate purity) .
- Mass Spectrometry : HRMS to confirm molecular ion peaks and deuterium isotopic patterns (e.g., +3 Da shift for d³ labeling) .
Q. What role does deuterium labeling play in studying this compound’s reactivity or metabolic pathways?
- Deuterium labeling (d³) enhances tracking in isotopic tracer studies, reduces metabolic degradation rates (kinetic isotope effect), and minimizes interference in mass spectrometry by providing distinct isotopic signatures. For example, deuterated internal standards (e.g., triclosan-d³) are used in SPE-LC/MS workflows to improve quantification accuracy in complex matrices .
Q. What purification strategies are recommended for isolating α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d³?
- Solid-Phase Extraction (SPE) : Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and water effectively retain hydrophobic benzylidene derivatives. Elution with methanol or acetonitrile ensures >90% recovery .
- Chromatography : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) resolves regioisomers. Reverse-phase HPLC (C18 columns, methanol/water mobile phase) further purifies deuterated analogs .
Advanced Research Questions
Q. How can isotopic scrambling during synthesis impact the reliability of deuterium labeling in α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d³?
- Deuteration at labile positions (e.g., α-methoxy or nitrile-adjacent protons) may lead to H/D exchange under acidic/basic conditions. Mitigation strategies include:
- Low-Temperature Synthesis : Conduct reactions below 25°C to minimize exchange.
- Deuterated Solvents : Use CD₃OD or D₂O to suppress back-exchange.
- Post-Synthesis Analysis : Validate isotopic integrity via ²H NMR or LC-HRMS .
Q. What advanced spectroscopic techniques resolve ambiguities in the E/Z configuration of the benzylidene moiety?
- NOESY/ROESY NMR : Cross-peaks between the benzylidene proton and aromatic protons confirm the E-configuration.
- X-Ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) unambiguously determines spatial arrangement, as demonstrated for analogous hydrazinyl-thiadiazole derivatives .
Q. How should researchers address contradictions between theoretical and experimental elemental analysis data?
- Discrepancies (e.g., C: 62.29% calculated vs. 62.03% observed) may arise from residual solvents or incomplete deuteration. Solutions include:
- Repeat Analysis : Use multiple techniques (e.g., combustion analysis, XPS).
- Thermogravimetric Analysis (TGA) : Quantify solvent residues.
- Isotopic Correction : Adjust calculations for deuterium content .
Q. What stability challenges arise when using α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d³ in biological assays?
- Hydrolytic Instability : The nitrile group may hydrolyze to amides in aqueous media. Stabilize assays with non-protic solvents (e.g., DMSO) or buffered solutions (pH 6–8).
- Photodegradation : Benzylidene derivatives are light-sensitive. Conduct experiments under inert atmospheres or amber glassware .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
